molecular formula C11H13ClN2O3 B4031086 N-(sec-butyl)-3-chloro-4-nitrobenzamide

N-(sec-butyl)-3-chloro-4-nitrobenzamide

Cat. No.: B4031086
M. Wt: 256.68 g/mol
InChI Key: OFNQQYOVWYZXBA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-chloro-4-nitrobenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and a 3-chloro-4-nitro-substituted aromatic ring.

Properties

IUPAC Name

N-butan-2-yl-3-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)8-4-5-10(14(16)17)9(12)6-8/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNQQYOVWYZXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variants

  • N-butyl-4-chloro-3-nitrobenzamide (CAS 59320-12-6): Structure: n-butyl group instead of sec-butyl. Properties: Molecular weight 256.68 g/mol, XLogP3 2.8, and topological polar surface area (TPSA) 74.9 Ų .
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide :

    • Structure : Bulky diphenylethyl substituent.
    • Impact : The aromatic substituent introduces steric hindrance and π-π interactions, likely reducing solubility but enhancing binding affinity in aromatic receptor sites .

Aromatic Ring Substitution Variants

  • N-(3-chlorophenethyl)-4-nitrobenzamide: Structure: 3-chlorophenethyl group instead of sec-butyl. Properties: Synthesized via 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, characterized by NMR and mass spectrometry .
  • N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS 196875-95-3): Structure: 3-chloro-4-methylphenyl substituent. Properties: Molecular weight 290.70 g/mol.
  • N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide :

    • Structure : Acetamido group at position 3.
    • Impact : The acetamido moiety introduces hydrogen-bonding capacity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Nitro Group Positional Isomers

  • 4-Nitro-N-(3-nitrophenyl)benzamide :
    • Structure : Dual nitro groups at positions 4 (benzamide) and 3 (aniline).
    • Impact : Enhanced electron-withdrawing effects may accelerate electrophilic substitution reactions but reduce thermal stability .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents
N-(sec-butyl)-3-chloro-4-nitrobenzamide* ~256.68 ~2.8 ~74.9 sec-butyl, 3-Cl, 4-NO₂
N-butyl-4-chloro-3-nitrobenzamide 256.68 2.8 74.9 n-butyl, 4-Cl, 3-NO₂
N-(3-chlorophenethyl)-4-nitrobenzamide 304.74 3.1 74.9 3-Cl-phenethyl, 4-NO₂
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 333.73 2.5 94.3 3-acetamido, 4-Cl, 3-NO₂

*Estimated based on structural similarity to N-butyl-4-chloro-3-nitrobenzamide .

Research Findings and Implications

  • Steric Effects : The sec-butyl group in this compound likely reduces crystallization tendencies compared to n-butyl analogs, improving formulation flexibility .
  • Electrophilic Reactivity : The 3-chloro-4-nitro substitution pattern enhances susceptibility to nucleophilic aromatic substitution, making it a candidate for further functionalization .
  • Toxicity Considerations : While sec-butyl chloroformates show moderate respiratory irritation, the benzamide core may mitigate these effects due to reduced volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-3-chloro-4-nitrobenzamide
Reactant of Route 2
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N-(sec-butyl)-3-chloro-4-nitrobenzamide

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